2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . This method provides a concise route to the desired compound with good yields. The reaction conditions often include the use of catalysts such as iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) to enhance the reactivity of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high quality for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.
Mechanism of Action
The mechanism of action of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar in structure but lacks the pyrazolo[1,5-a]pyridine core.
2-Pyridinepropanoic acid: Another related compound with a pyridine ring but without the fused pyrazole ring.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar pyrazolo[1,5-a] core but fused with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrazole and pyridine rings in a fused system enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(13)14)8-6-11-12-5-3-2-4-9(8)12/h2-7H,1H3,(H,13,14) |
InChI Key |
AETMHPVBRZPYSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CN2N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.